molecular formula C33H28N4O5S B11085845 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11085845
M. Wt: 592.7 g/mol
InChI Key: OAOQPBPRJNQDBA-UHFFFAOYSA-N
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Description

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a dihydropyridine core

Preparation Methods

The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the dihydropyridine core through a Hantzsch reaction, followed by the introduction of the furan ring and the cyano group through subsequent reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyano group may play a role in binding to these targets, while the dihydropyridine core may influence the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives and furan-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a furan ring, cyano group, and dihydropyridine core, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C33H28N4O5S

Molecular Weight

592.7 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C33H28N4O5S/c1-21-30(32(39)37-26-11-6-7-12-27(26)40-2)31(28-13-8-18-41-28)25(19-34)33(35-21)43-20-29(38)36-22-14-16-24(17-15-22)42-23-9-4-3-5-10-23/h3-18,31,35H,20H2,1-2H3,(H,36,38)(H,37,39)

InChI Key

OAOQPBPRJNQDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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